4-Chloro-2-fluorobenzaldoxime
Description
Structure
3D Structure
Properties
IUPAC Name |
(NE)-N-[(4-chloro-2-fluorophenyl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO/c8-6-2-1-5(4-10-11)7(9)3-6/h1-4,11H/b10-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNHUSXTEMVHPB-ONNFQVAWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)F)/C=N/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Methodological Advancements for 4 Chloro 2 Fluorobenzaldoxime
Conventional Synthetic Routes to 4-Chloro-2-fluorobenzaldoxime
The traditional synthesis of this compound is primarily centered on the formation of the oxime functional group from its corresponding aldehyde precursor. This is a well-established and widely practiced method in organic synthesis.
Condensation Reactions for Aldoxime Moiety Formation
The cornerstone of this compound synthesis is the condensation reaction between 4-chloro-2-fluorobenzaldehyde (B1630973) and hydroxylamine (B1172632). taylorandfrancis.com This reaction, a classic example of nucleophilic addition to a carbonyl group followed by dehydration, results in the formation of the C=N-OH functionality characteristic of an oxime.
Typically, the reaction is carried out using hydroxylamine hydrochloride in the presence of a base. The base, often sodium acetate (B1210297), serves to neutralize the hydrochloric acid, thereby liberating the free hydroxylamine to act as a nucleophile. chemicalbook.com The reaction is commonly performed in a protic solvent such as ethanol, often with the application of heat to drive the reaction to completion. chemicalbook.com The progress of the reaction can be monitored using techniques like thin-layer chromatography.
A specific protocol involves reacting 4-chloro-2-fluorobenzaldehyde with hydroxylamine hydrochloride and sodium acetate in ethanol, with the mixture being heated for several hours to yield the desired this compound. chemicalbook.com
Strategies for Introducing Halogen Substituents on the Aromatic Ring
The strategic placement of chloro and fluoro atoms on the benzaldehyde (B42025) scaffold is crucial for the identity of the final product. These halogen substituents are typically introduced at an early stage of the synthetic sequence, often on the benzaldehyde precursor itself.
The introduction of halogens onto an aromatic ring is a fundamental transformation in organic chemistry, with several established methods. sinica.edu.tw Electrophilic aromatic substitution is a common approach, though it can present challenges in controlling the regioselectivity, especially when multiple directing groups are present. nih.gov For instance, Friedel-Crafts reactions, a staple for introducing alkyl and acyl groups, are governed by the directing effects of existing substituents. sinica.edu.tw
Alternative strategies involve the use of organometallic reagents or palladium-catalyzed cross-coupling reactions, which offer greater control over the position of the incoming substituent. nih.gov For example, a halogen atom can be introduced via a Sandmeyer-type reaction starting from an amino group, which in turn can be generated by the reduction of a nitro group. Diazotization of the amine followed by treatment with a copper halide salt allows for the specific placement of the halogen. sinica.edu.tw
In the context of 4-chloro-2-fluorobenzaldehyde, the precursor to our target oxime, synthetic methods often start with commercially available materials where the halogenation pattern is already established. For example, methods have been reported for the preparation of related di- and tri-halogenated benzoic acids, which could potentially be converted to the corresponding benzaldehydes. google.com
Modern and Green Chemistry Approaches in the Synthesis of this compound
In recent years, the principles of green chemistry have significantly influenced the development of synthetic methodologies. The focus has shifted towards creating processes that are not only efficient but also environmentally benign. This has led to the exploration of catalytic and solvent-free methods for oxime synthesis.
Catalytic and Solvent-Free Methodologies
Several catalysts have been shown to be effective for oximation reactions. These include:
Natural acids: Aqueous extracts from sources like Vitis lanata and Mangifera indica, as well as citrus limetta fruit juice, have been successfully employed as natural acid catalysts for oxime synthesis. ijprajournal.com
Metal oxides: Bismuth(III) oxide (Bi₂O₃) has been used as a cheap, commercially available, and non-toxic catalyst for the solvent-free synthesis of aldoximes and ketoximes by grinding the reactants at room temperature. nih.govnih.gov
Nanocatalysts: SiO₂@FeSO₄ nanocomposites have been utilized as a recoverable nanocatalyst for the eco-friendly synthesis of oximes from carbonyl compounds under solvent-free conditions at elevated temperatures. nanochemres.org
Heteropoly acids: H₃PMo₁₂O₄₀ has been reported as a catalyst for the regioselective synthesis of Z-aldoximes in a solvent-free medium. koreascience.kr
Polyaniline: The emeraldine (B8112657) base form of polyaniline has been used as a novel, economical, and green catalyst for the synthesis of Z-aldoximes at room temperature under solvent-free conditions. researchgate.net
Solvent-free, or "grindstone chemistry," approaches involve the simple grinding of the reactants, sometimes in the presence of a catalyst, to initiate and drive the reaction to completion. nih.govnih.gov This method eliminates the need for organic solvents, thereby reducing volatile organic compound (VOC) emissions and simplifying work-up procedures. Microwave irradiation has also been employed in conjunction with solvent-free conditions to accelerate reaction times. researchgate.net
Atom Economy and Process Efficiency Considerations
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. jocpr.com Reactions with high atom economy are inherently more sustainable as they generate less waste.
The efficiency of a synthetic process is also judged by its yield, reaction time, and the ease of product isolation and purification. Modern catalytic and solvent-free methods often report high yields and significantly reduced reaction times compared to conventional approaches. nih.govnanochemres.org
Optimization Strategies for the Synthesis of this compound
Optimizing the reaction conditions is a critical step in any synthetic procedure to maximize yield, minimize side products, and ensure a robust and reproducible process. researchgate.net This is particularly relevant for the industrial-scale production of chemical compounds.
The optimization of the synthesis of this compound would involve a systematic investigation of various reaction parameters. A design of experiments (DoE) approach could be employed to efficiently explore the effects of variables such as:
Catalyst loading: Determining the optimal amount of catalyst to achieve high conversion without unnecessary excess.
Temperature: Balancing reaction rate with potential side reactions or decomposition.
Reaction time: Identifying the point at which the reaction has reached completion to avoid unnecessary energy consumption and potential product degradation.
Reactant stoichiometry: Ensuring the optimal ratio of reactants for maximum conversion of the limiting reagent.
Solvent (if applicable): Selecting a solvent that provides good solubility for the reactants and facilitates the reaction, while also considering its environmental impact.
Recent advancements in high-throughput screening and machine learning are revolutionizing the field of reaction optimization. beilstein-journals.org These tools allow for the rapid evaluation of a large number of reaction conditions and can identify optimal parameters with fewer experiments than traditional methods. beilstein-journals.org
For instance, in the synthesis of related compounds, optimization studies have been conducted to determine the best solvent, temperature, and reagent equivalents to achieve the highest yields. researchgate.net A similar systematic approach could be applied to refine the synthesis of this compound, leading to a more efficient and cost-effective process.
Reaction Condition Tuning and Yield Enhancement
The formation of this compound from its corresponding aldehyde is typically achieved by reaction with hydroxylamine hydrochloride. The optimization of this reaction is crucial for maximizing product yield and purity. Key parameters that are tuned include the choice of solvent, the type and amount of base used, reaction temperature, and reaction time.
Research into the synthesis of substituted benzaldoximes has shown that a combination of an alcohol and water often serves as an effective solvent system. A base, such as sodium acetate or potassium carbonate, is required to neutralize the hydrochloric acid liberated from the hydroxylamine salt and to generate the free hydroxylamine nucleophile. cas.cz The pH of the reaction medium is a critical factor; a slightly acidic to neutral pH (around 5-7) is generally favored to facilitate both the nucleophilic attack and the subsequent dehydration step of the mechanism.
Temperature and reaction duration are interdependent. While some reactions proceed to completion at ambient temperature over several hours, moderate heating to reflux (approximately 70-80°C) can significantly shorten the reaction time to 4-6 hours. google.com Monitoring the reaction's progress using techniques like Thin-Layer Chromatography (TLC) is essential to determine the point of maximum conversion and prevent the formation of degradation byproducts. cas.cz Through careful optimization of these conditions, yields for substituted benzaldoximes can be consistently high.
Table 1: Influence of Reaction Parameters on the Synthesis of this compound
| Parameter | Condition | Rationale / Expected Outcome |
|---|---|---|
| Solvent | Ethanol/Water (e.g., 3:1 v/v) | Solubilizes both the organic aldehyde and the inorganic hydroxylamine salt. |
| Base | Sodium Acetate | Acts as a proton acceptor to free hydroxylamine from its hydrochloride salt and buffer the reaction medium. |
| Temperature | 25°C (Ambient) | Slower reaction rate, may require extended time (12+ hours) for completion. google.com |
| 70-80°C (Reflux) | Accelerates reaction, typically achieving completion in 4-6 hours. | |
| pH | ~5-6 | Optimal for oxime formation, balancing aldehyde activation and nucleophilicity of hydroxylamine. |
| Reactant Ratio | Slight excess of Hydroxylamine | Ensures complete conversion of the more valuable aldehyde starting material. |
Stereochemical Control in Aldoxime Formation
A significant aspect of aldoxime synthesis is the control of stereochemistry around the carbon-nitrogen double bond (C=N). Aldoximes, including this compound, can exist as two geometric isomers: the E-isomer and the Z-isomer. The designation of these isomers is based on the Cahn-Ingold-Prelog (CIP) priority rules, where the orientation of the highest-priority groups on the carbon and nitrogen atoms determines the label. libretexts.orglibretexts.org For this compound, the hydroxyl (-OH) group and the 4-chloro-2-fluorophenyl group are compared.
The ratio of E to Z isomers formed during the reaction can be influenced by several factors:
Reaction Conditions: The pH of the solution can affect the rate of isomerization. Thermodynamic equilibrium between the isomers is often achievable under specific pH and temperature conditions.
Steric Hindrance: The bulky 4-chloro-2-fluorophenyl group can sterically interact with the hydroxyl group, often leading to a preference for the less hindered isomer, which is typically the E-isomer in aromatic aldoximes.
Intramolecular Interactions: In some cases, intramolecular hydrogen bonding can stabilize a specific isomer. For instance, studies on related benzamidoximes have shown that an intramolecular hydrogen bond can lock the molecule into a Z configuration. researchgate.net
While a mixture of isomers is frequently obtained, subsequent purification steps such as recrystallization or column chromatography can be employed to isolate the desired stereoisomer. For many applications, a specific isomer is required to ensure consistent reactivity and biological activity.
Scale-Up Considerations and Industrial Synthesis Challenges for this compound
Transitioning the synthesis of this compound from a laboratory setting to an industrial scale presents a unique set of challenges that must be addressed to ensure a safe, efficient, and cost-effective process. google.com
Key challenges include:
Thermal Management: Oximation reactions can be exothermic. On a large scale, the heat generated can be difficult to dissipate, potentially leading to a runaway reaction or the formation of impurities. researchgate.net Detailed thermal analysis (calorimetry) is necessary to understand the reaction's heat flow and design an appropriate cooling system for the reactor. researchgate.net The presence of an induction period, where the reaction is slow to start before accelerating rapidly, is a known hazard in similar syntheses and must be carefully managed, for example, by controlled dosing of reagents. researchgate.net
Materials Handling and Process Safety: The handling of large quantities of reagents and solvents requires robust safety protocols. The starting material, 4-chloro-2-fluorobenzaldehyde, and the product may have associated toxicities that necessitate contained handling systems.
Purification and Isomer Separation: Achieving high purity on a large scale can be difficult. The product may need to be isolated from unreacted starting materials, the base, and salts via extraction and washing. If a specific stereoisomer is required, large-scale chromatography or specialized crystallization techniques may be needed, which can be costly and complex.
Batch-to-Batch Consistency: Ensuring that every batch of this compound meets the required specifications for purity and isomeric ratio is paramount. This requires stringent process control, monitoring, and quality assurance protocols.
Economic Viability: The cost of raw materials, energy consumption, waste disposal, and cycle time all impact the economic feasibility of the industrial process. google.com Optimizing reaction yield and throughput is critical for making the synthesis commercially viable.
Addressing these scale-up issues requires a multidisciplinary approach, combining chemical engineering principles with detailed process chemistry research to develop a robust and safe manufacturing protocol.
Chemical Reactivity and Transformation Mechanisms of 4 Chloro 2 Fluorobenzaldoxime
Reactivity of the Aldoxime Functional Group in 4-Chloro-2-fluorobenzaldoxime
The aldoxime group (-CH=N-OH) is the primary site for a variety of chemical transformations, making it a versatile handle in synthetic organic chemistry.
The carbon-nitrogen double bond in the oxime moiety is susceptible to attack by both nucleophiles and electrophiles. The oxime can undergo several types of reactions, including oxidation and reduction. Reduction of the oxime group, typically with reducing agents like lithium aluminum hydride or sodium borohydride (B1222165), would lead to the corresponding hydroxylamine (B1172632). Conversely, oxidation can occur with agents such as potassium permanganate (B83412) or hydrogen peroxide. The oxygen and nitrogen atoms of the oxime are also nucleophilic and can react with electrophiles. For instance, acylation on the oxygen atom is a common reaction for oximes and is often the initial step in rearrangement and elimination reactions.
Like other compounds containing a C=N double bond, this compound can exist as geometric isomers, designated as E and Z. mdpi.comimist.ma The isomerism arises from the restricted rotation around the carbon-nitrogen double bond. The E isomer has the hydroxyl group on the opposite side of the hydrogen atom, while the Z isomer has it on the same side.
The interconversion between E and Z isomers, which can be induced thermally or photochemically, typically has a significant energy barrier, meaning the isomers can often be separated and are stable at room temperature. mdpi.comnih.gov The relative stability of the isomers is determined by steric and electronic factors within the molecule. mdpi.com Theoretical studies on similar molecules show that the isomerization process can occur via a rotation mechanism or an "umklapp" mechanism involving a linear C=N-N transition state. mdpi.com The IUPAC name for this compound is often given as (NE)-N-[(4-chloro-2-fluorophenyl)methylidene]hydroxylamine, with the '(NE)' or 'E' explicitly indicating the stereochemistry around the oxime double bond. synhet.com
One of the most significant reactions of aldoximes is their dehydration to form nitriles, with water as the only by-product. sci-hub.se This transformation is a reliable method for synthesizing nitriles from aldehydes via the intermediate oxime. sci-hub.se Various dehydrating agents and catalysts can effect this conversion for a wide range of aromatic aldoximes. sci-hub.seresearchgate.net A structural isomer, 2-chloro-6-fluorobenzaldoxime, has been successfully converted to the corresponding nitrile, 2-chloro-6-fluorobenzonitrile, in 94% yield by heating with sodium bisulfate in xylenes (B1142099). google.com This suggests a similar reaction would be effective for the 4-chloro-2-fluoro isomer.
Enzymatic methods also provide a green and efficient route. Aldoxime dehydratases (Oxds) have been shown to catalyze the dehydration of various aromatic aldoximes, including 2-chloro-6-fluorobenzaldoxime, under mild aqueous conditions. sci-hub.seresearchgate.net
Table 1: Selected Methods for Dehydration of Aromatic Aldoximes
| Reagent/Catalyst | Conditions | Substrate Example | Key Features | Reference |
|---|---|---|---|---|
| Sodium Bisulfate | Heating in xylenes (e.g., 143°C) | 2-Chloro-6-fluorobenzaldoxime | Acid-catalyzed thermal dehydration. | google.com |
| Trifluoromethanesulfonic Anhydride (Tf₂O) | Mild conditions, often in the absence of other reagents like imidazole (B134444) for substituted benzaldoximes. | Substituted Benzaldoximes | Powerful dehydrating agent. | researchgate.net |
| Thionyl Chloride / Silica Gel | Heterogeneous conditions. | Wide range of aromatic oximes. | Convenient and effective for many substrates. | researchgate.net |
| Aldoxime Dehydratase (OxdF1) | Aqueous buffer (pH 7.0), 35°C | 2-Chloro-6-fluorobenzaldoxime | Enzymatic, environmentally benign, cyanide-free nitrile synthesis. | sci-hub.seresearchgate.net |
| Acetic Anhydride | Heating (e.g., 135°C) | 2,6-Dichloro-3-fluoro-benzaldoxime | Common and readily available dehydrating agent. | google.com |
The most prominent rearrangement reaction for oximes is the Beckmann rearrangement, which converts an oxime into an amide or a lactam. researchgate.netresearchgate.net This reaction is typically catalyzed by acid. For an aldoxime like this compound, the expected product would be N-(4-chloro-2-fluorophenyl)formamide. The reaction is initiated by protonation or acylation of the oxime's hydroxyl group, turning it into a good leaving group. This is followed by a migration of the group anti-periplanar to the leaving group to the nitrogen atom.
Various reagents are known to promote the Beckmann rearrangement, such as trifluoromethanesulphonic anhydride, chlorosulfonic acid, and cyanuric chloride. researchgate.netresearchgate.net Depending on the substrate and reaction conditions, fragmentation of the C-C bond adjacent to the oxime can sometimes occur as a competing reaction pathway, which for an aldoxime would lead back to the nitrile. researchgate.net
Reactions Involving Halogen Substituents on the Aromatic Ring
The chlorine and fluorine atoms attached to the benzene (B151609) ring are key sites for nucleophilic aromatic substitution reactions.
Nucleophilic aromatic substitution (SNAr) is a critical reaction for aryl halides where a nucleophile displaces a halide ion from the aromatic ring. byjus.com This reaction does not typically follow an Sₙ1 or Sₙ2 mechanism but proceeds via an addition-elimination pathway. byjus.comyoutube.com The reaction is greatly facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. youtube.comlumenlearning.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed when the nucleophile attacks the carbon atom bearing the leaving group. lumenlearning.com
In this compound, the aldoxime group itself is electron-withdrawing, and the halogen atoms also contribute to the ring's electrophilicity.
The fluorine atom is at the 2-position (ortho to the aldoxime).
The chlorine atom is at the 4-position (para to the aldoxime).
Both positions are activated towards nucleophilic attack. In SNAr reactions, fluoride (B91410) is generally a better leaving group than chloride because its high electronegativity makes the carbon atom it is attached to more electrophilic and better able to stabilize the initial attack by the nucleophile. Therefore, under conditions favoring the addition-elimination mechanism, nucleophilic attack is more likely to occur at the 2-position, displacing the fluorine atom. nih.gov However, the relative reactivity can be influenced by the specific nucleophile, solvent, and reaction conditions.
Table 2: Factors Influencing SNAr on this compound
| Factor | Influence on Reactivity | Relevance to this compound |
|---|---|---|
| Electron-Withdrawing Groups (EWG) | Activate the ring by stabilizing the negative charge in the Meisenheimer complex. youtube.com Most effective at ortho/para positions. lumenlearning.com | The aldoxime group (-CH=N-OH) is an EWG, activating both the ortho (F) and para (Cl) positions. |
| Leaving Group | The rate-determining step is often the attack of the nucleophile, not the departure of the leaving group. More electronegative halogens (F > Cl) are better at activating the ring for attack. nih.gov | Fluorine at the C-2 position is generally a better leaving group than chlorine at the C-4 position in SNAr. |
| Nucleophile | Strong nucleophiles are required (e.g., -OH, -OR, amines). byjus.com | Reactions with nucleophiles like dimethylamine, alkoxides, or ammonia (B1221849) could displace F or Cl. nih.gov |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) are typically used to solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself. | A suitable polar aprotic solvent would be necessary for an efficient reaction. |
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
The presence of a chlorine atom on the aromatic ring of this compound serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in modern organic synthesis for building molecular complexity. eie.gr
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)–C(sp²) bonds by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. nobelprize.orglibretexts.org For this compound, the chloro-substituent is the reactive site for this transformation, while the more robust C-F bond generally remains intact. The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields, especially with deactivated aryl chlorides. researchgate.netnih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides
| Component | Example | Purpose |
|---|---|---|
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of catalytic Palladium. |
| Ligand | XPhos, SPhos, tBu₃P | Bulky, electron-rich phosphines that facilitate oxidative addition and stabilize the Pd center. |
| Boron Reagent | Arylboronic acids, Arylboronic esters | Provides the carbon nucleophile for the coupling reaction. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron species and participates in the transmetalation step. |
| Solvent | Toluene, Dioxane, THF, Water | Solubilizes reactants and influences reaction kinetics. |
This table presents typical components for Suzuki-Miyaura reactions; specific conditions would require optimization for this compound.
Sonogashira Coupling
The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, creating a C(sp²)–C(sp) bond. walisongo.ac.idorganic-chemistry.org This transformation is typically co-catalyzed by palladium and copper complexes in the presence of an amine base. walisongo.ac.idresearchgate.net In the case of this compound, the reaction would occur at the C-Cl bond to produce an alkynyl-substituted benzaldoxime (B1666162) derivative. The generally accepted mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation with a Pd(II)-aryl complex formed from the oxidative addition of the halide to the Pd(0) catalyst. organic-chemistry.org
Table 2: Typical Reagents for Sonogashira Coupling
| Component | Example | Role in Reaction |
|---|---|---|
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Primary catalyst for the cross-coupling cycle. mdpi.com |
| Copper Co-catalyst | CuI | Facilitates the formation of the reactive copper acetylide intermediate. walisongo.ac.id |
| Terminal Alkyne | Phenylacetylene, 1-Octyne | The alkyne coupling partner. |
| Base | Triethylamine (B128534) (Et₃N), Diisopropylamine (DIPA) | Acts as a solvent and base to deprotonate the alkyne and neutralize the HX byproduct. |
| Solvent | THF, DMF | Used to dissolve reactants and reagents. |
This table outlines common reagents for Sonogashira reactions. Conditions must be optimized for specific substrates.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for constructing C(sp²)-N bonds via the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine. orgsyn.orgorganic-chemistry.orgatlanchimpharma.com This reaction would allow for the introduction of various amine functionalities at the C4 position of this compound. The catalytic cycle requires a palladium precursor, a sterically hindered and electron-rich phosphine (B1218219) ligand, and a strong, non-nucleophilic base. organic-chemistry.orgtcichemicals.com The base's role is critical and can significantly influence reaction outcomes. researchgate.net
Table 3: Key Components for Buchwald-Hartwig Amination of Aryl Chlorides
| Component | Example | Function |
|---|---|---|
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. tcichemicals.com |
| Ligand | BINAP, Xantphos, tBu₃P·HBF₄ | Stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. tcichemicals.com |
| Amine | Primary amines, Secondary amines | The nitrogen nucleophile to be coupled. |
| Base | NaOtBu, K₃PO₄, LiHMDS | Deprotonates the amine and facilitates the reductive elimination step. |
| Solvent | Toluene, Dioxane | Anhydrous, aprotic solvents are typically required. |
This table shows representative components for Buchwald-Hartwig amination; specific conditions need to be tailored to the substrate.
Halogen Migration and Exchange Reactions
The concept of halogen migration (halotropy) in aromatic systems, particularly involving an intramolecular shift from one position to another, is a complex phenomenon. csic.es For this compound, a chemie-brunschwig.ch-suprafacial migration of either chlorine or fluorine is theoretically conceivable but would likely face a significant energetic barrier. Studies on related heterocyclic systems suggest that such intramolecular migrations are not facile processes. csic.es
Halogen exchange reactions, such as a Finkelstein-type reaction to replace the chlorine with another halogen, are also a possibility. However, the relative strengths of the carbon-halogen bonds on the sp²-hybridized carbon are a critical factor. The C-F bond is significantly stronger and less reactive towards nucleophilic substitution than the C-Cl bond. Therefore, any potential halogen exchange reaction under nucleophilic conditions would selectively occur at the C-Cl position, leaving the C-F bond intact.
Electrophilic Aromatic Substitution on the Fluorinated Chlorobenzene Ring
The introduction of new substituents onto the aromatic ring of this compound via electrophilic aromatic substitution (EAS) is governed by the directing effects of the existing groups: the fluoro, chloro, and aldoxime moieties.
Fluoro Group (at C2): Strongly electron-withdrawing via induction but electron-donating via resonance. It is a deactivating but ortho, para-director.
Chloro Group (at C4): Also deactivating via induction and an ortho, para-director.
Aldoxime Group (-CH=NOH at C1): Generally considered an electron-withdrawing and deactivating group, directing incoming electrophiles to the meta position.
Mechanistic Investigations of Key Transformations of this compound
Understanding the detailed mechanisms of the reactions involving this compound is essential for optimizing reaction conditions and predicting outcomes. This involves kinetic and thermodynamic studies as well as the identification of transient species.
Kinetic and Thermodynamic Profiling of Reactions
While specific kinetic studies on this compound are not widely reported, the principles for such analyses are well-established. Kinetic profiling involves monitoring the reaction progress over time to determine rate laws and reaction orders with respect to each reactant and catalyst. cas.czrsc.org Techniques like gas chromatography (GC), high-performance liquid chromatography (HPLC), and NMR spectroscopy can be employed to measure the concentration of reactants and products at various time points. rsc.orgnih.gov For example, in a Suzuki coupling, a kinetic study could reveal whether the rate-determining step is the oxidative addition or another step in the catalytic cycle under specific conditions. libretexts.org
Thermodynamic profiling provides insight into the energy landscape of a reaction, including the relative stabilities of reactants, intermediates, transition states, and products. mdpi.com These profiles are often generated using quantum mechanical calculations. csic.esrsc.org Such computational studies can predict whether a reaction is energetically favorable and can help elucidate the most likely reaction pathway among several possibilities.
Intermediate Identification and Characterization in Reaction Pathways
The identification of reaction intermediates is crucial for confirming a proposed mechanism. In metal-catalyzed cross-coupling reactions, the intermediates are often transient and present in low concentrations, making their detection challenging. For the key transformations of this compound, several intermediates can be postulated based on established mechanisms.
Table 4: Postulated Intermediates in Key Transformations
| Reaction | Potential Intermediate(s) | Characterization Method(s) |
|---|---|---|
| Suzuki-Miyaura Coupling | [Ar-Pd(II)-X(L)₂] (Oxidative addition adduct), [Ar-Pd(II)-R(L)₂] (Transmetalation product) | Low-temperature NMR, In-situ IR spectroscopy, X-ray crystallography of stable analogues. libretexts.org |
| Sonogashira Coupling | Copper(I) acetylide, [Ar-Pd(II)-C≡CR(L)₂] | Spectroscopic analysis, trapping experiments. |
| Buchwald-Hartwig Amination | [Pd(0)(amine)(L)₂], [Ar-Pd(II)-NHR'(L)₂]⁺X⁻ | In-situ NMR, kinetic studies. In some cases, stable adducts can be isolated. researchgate.net |
| Electrophilic Aromatic Sub. | Wheland intermediate (Arenium ion) | Generally not isolated but inferred from product distribution and kinetic isotope effects. |
This table lists plausible intermediates based on known mechanisms for these general reaction types.
In some cases, intermediates or related adducts can be stable enough for isolation and full characterization by techniques like X-ray crystallography. researchgate.netresearchgate.net For instance, in reactions involving aldoximes, adducts with activating agents have been isolated, providing direct evidence for the initial steps of the reaction pathway. researchgate.net Such studies, combining kinetic, thermodynamic, and structural data, are essential for a complete mechanistic understanding of the reactivity of this compound.
Derivatization and Structural Modification Strategies for 4 Chloro 2 Fluorobenzaldoxime
Synthesis of Oxime Ethers and Esters from 4-Chloro-2-fluorobenzaldoxime
The hydroxyl group of this compound is a key site for derivatization, readily undergoing reactions to form corresponding ethers and esters. These modifications are fundamental in altering the physicochemical properties of the parent molecule, such as lipophilicity, and can serve as a crucial step in multi-step synthetic sequences.
Alkylation and Acylation Reactions of the Oxime Hydroxyl
The synthesis of oxime ethers from this compound can be achieved through O-alkylation, typically under basic conditions. The reaction involves the deprotonation of the oxime hydroxyl group by a suitable base to form an oximate anion, which then acts as a nucleophile, attacking an alkylating agent. Common alkylating agents include alkyl halides (e.g., methyl iodide, ethyl bromide) or sulfates. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions.
Similarly, O-acylation of this compound leads to the formation of oxime esters. This transformation is generally carried out by reacting the aldoxime with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. These reactions are typically efficient and proceed under mild conditions.
| Transformation | Reagents | Product Type |
| O-Alkylation | Alkyl halide (R-X), Base (e.g., NaH, K2CO3) | Oxime Ether |
| O-Acylation | Acyl chloride (R-COCl), Base (e.g., Pyridine) | Oxime Ester |
Role of Derived Ethers/Esters as Synthetic Intermediates
Oxime ethers and esters derived from this compound are valuable synthetic intermediates. The ether or ester functionality can act as a protecting group for the oxime, allowing for chemical modifications on other parts of the molecule. More significantly, these derivatives are precursors for a range of further transformations. For instance, the N-O bond of oxime esters can be cleaved under specific conditions to generate iminyl radicals, which can participate in various cyclization and addition reactions, paving the way for the synthesis of complex nitrogen-containing molecules.
Transformation of the Aldoxime Moiety to Other Functional Groups
The aldoxime functional group in this compound can be converted into other important chemical moieties, such as primary amines and amides, through reduction and rearrangement reactions, respectively.
Reduction to Primary Amines
The reduction of this compound provides a direct route to the corresponding primary amine, (4-chloro-2-fluorophenyl)methanamine. This transformation is of significant interest as primary amines are fundamental building blocks in organic synthesis and are prevalent in many biologically active compounds. A variety of reducing agents can be employed for this purpose, with common choices including lithium aluminum hydride (LiAlH4), sodium borohydride (B1222165) (NaBH4) in the presence of a transition metal catalyst, or catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon. The selection of the reducing agent and reaction conditions can be tailored to achieve high yields and chemoselectivity.
| Reducing Agent | General Reaction Conditions |
| Lithium Aluminum Hydride (LiAlH4) | Anhydrous ether or THF, reflux |
| Catalytic Hydrogenation (H2/Pd-C) | Methanol or Ethanol, room temperature, atmospheric or elevated pressure |
| Sodium Borohydride (NaBH4) / NiCl2 | Methanol, room temperature |
Beckmann Rearrangement Products
The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide under acidic conditions. nih.govgoogle.comnih.gov When this compound is subjected to Beckmann rearrangement conditions, using reagents such as polyphosphoric acid, sulfuric acid, or phosphorus pentachloride, it is expected to yield N-(4-chloro-2-fluorophenyl)formamide. This reaction proceeds via the migration of the aryl group anti to the hydroxyl group of the oxime to the nitrogen atom. The resulting amide is a valuable synthetic intermediate for the synthesis of various fine chemicals and pharmaceuticals.
Synthesis of Heterocyclic Compounds Incorporating this compound Scaffolds
The this compound scaffold is a valuable starting material for the construction of various heterocyclic ring systems. The carbon-nitrogen double bond and the hydroxyl group of the oxime moiety provide reactive sites for cycloaddition and cyclization reactions.
Prominent examples include the synthesis of isoxazoles and 1,2,4-oxadiazoles. Isoxazoles can be synthesized from this compound through [3+2] cycloaddition reactions of the corresponding nitrile oxide with an alkyne. researchgate.netwikipedia.orgacs.orgyoutube.com The nitrile oxide is typically generated in situ from the aldoxime by treatment with an oxidizing agent such as sodium hypochlorite (B82951).
1,2,4-Oxadiazoles can be prepared by the reaction of this compound with a nitrile under various conditions, often involving an initial O-acylation of the oxime followed by cyclization. google.comchemicalbook.comorganic-chemistry.orgresearchgate.netresearchgate.net These heterocyclic motifs are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active molecules.
| Heterocycle | General Synthetic Strategy | Key Reagents |
| Isoxazole | [3+2] Cycloaddition | Alkyne, Oxidizing agent (e.g., NCS, NaOCl) |
| 1,2,4-Oxadiazole | Reaction with a nitrile | Nitrile, Acylating agent/coupling agent |
Construction of Nitrogen-Containing Heterocycles
The functional groups of this compound, namely the aldoxime and the halogen-substituted benzene (B151609) ring, provide multiple avenues for the construction of nitrogen-containing heterocycles. Key strategies include 1,3-dipolar cycloadditions and condensation reactions to form five- and six-membered ring systems.
One of the most prominent methods for synthesizing five-membered heterocycles from aldoximes is through a [3+2] cycloaddition reaction. In this approach, the aldoxime is converted in situ to a nitrile oxide, which then acts as a 1,3-dipole. This reactive intermediate can then react with a variety of dipolarophiles, such as alkynes, to yield isoxazoles. For instance, the reaction of a substituted benzaldoxime (B1666162) with an alkyne in the presence of an oxidizing agent like sodium hypochlorite can lead to the formation of 3,5-disubstituted isoxazoles. While specific examples detailing the use of this compound in this reaction are not extensively documented in publicly available literature, the general applicability of this method to a wide range of substituted benzaldoximes suggests its potential for derivatizing the target compound.
The synthesis of pyrazoles, another important class of five-membered heterocycles, typically involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. By first converting 4-Chloro-2-fluorobenzaldehyde (B1630973) into a chalcone (B49325) (an α,β-unsaturated ketone) through condensation with an appropriate ketone, a suitable precursor for pyrazole (B372694) synthesis can be obtained. The subsequent reaction of this chalcone with hydrazine would then yield a pyrazole derivative bearing the 4-chloro-2-fluorophenyl substituent. Multi-component reactions offer a more streamlined approach to pyrazole synthesis, where the aldehyde, a ketone, and hydrazine are reacted in a single step.
Six-membered nitrogen-containing heterocycles, such as pyrimidines, can also be accessed from 4-Chloro-2-fluorobenzaldehyde. A common strategy involves the condensation of a chalcone derived from the aldehyde with a guanidine (B92328) salt. This reaction provides a direct route to aminopyrimidine derivatives. The specific reaction conditions and the nature of the substituents on the chalcone and guanidine can be varied to produce a diverse library of pyrimidine-based compounds.
Annulation Reactions Utilizing the Aldoxime and Aromatic System
Annulation reactions, which involve the formation of a new ring fused to an existing one, provide a powerful tool for constructing complex polycyclic systems. In the context of this compound, both the aldoxime and the aromatic ring can participate in such transformations.
Furthermore, the chloro and fluoro substituents on the aromatic ring can be utilized as handles for cross-coupling reactions to build more complex structures prior to or following heterocycle formation. For instance, a Suzuki or Sonogashira coupling at the chloro-position could introduce a new substituent that could then participate in a subsequent annulation reaction.
Structure-Reactivity Relationships in this compound Derivatives
The reactivity and ultimate molecular architecture of derivatives of this compound are profoundly influenced by the electronic and steric effects of the substituents on the aromatic ring.
Influence of Substituents on Reactivity Profiles
The chlorine and fluorine atoms on the benzaldoxime ring exert significant electronic effects that modulate the reactivity of both the aldoxime and the aromatic system. Both halogens are electron-withdrawing through the inductive effect, which can influence the acidity of the oxime proton and the electrophilicity of the carbon atom of the C=N bond.
The electron-withdrawing nature of these substituents can impact the rate and regioselectivity of cyclization reactions. For example, in the formation of isoxazoles via nitrile oxide cycloaddition, the electron-deficient nature of the aromatic ring can influence the stability and reactivity of the nitrile oxide intermediate.
The position of the substituents is also crucial. The fluorine atom at the ortho position can exert steric hindrance, potentially influencing the approach of reagents to the oxime functionality. Furthermore, both halogens can participate in directing metallation reactions, which can be a key step in certain annulation strategies.
Below is a table summarizing the expected influence of the chloro and fluoro substituents on the reactivity of the this compound scaffold in common heterocyclic synthesis reactions.
| Reaction Type | Influence of Chloro and Fluoro Substituents | Expected Outcome |
| 1,3-Dipolar Cycloaddition | Electron-withdrawing nature may stabilize the nitrile oxide intermediate. | Potentially altered reaction rates and regioselectivity compared to unsubstituted benzaldoxime. |
| Condensation Reactions | Increased electrophilicity of the carbonyl carbon in the parent aldehyde. | Faster reaction rates for the formation of intermediates like chalcones. |
| Palladium-Catalyzed C-H Activation | Ortho-directing effect of the oxime group may compete with the electronic effects of the halogens. | Regioselectivity of C-H functionalization would depend on the specific catalyst and reaction conditions. |
| Nucleophilic Aromatic Substitution | The chloro and fluoro groups are potential leaving groups, though typically unreactive without strong activation. | Derivatization at these positions would require harsh conditions or specific catalytic systems. |
Design Principles for Novel Molecular Architectures
The this compound scaffold serves as a valuable starting point for the design of novel molecular architectures with tailored properties. The principles of rational drug design and materials science can be applied to guide the derivatization of this core structure.
In the context of medicinal chemistry, the introduction of specific heterocyclic rings and functional groups can be used to target particular biological receptors or enzymes. The chloro and fluoro substituents can contribute to binding interactions and modulate the pharmacokinetic properties of the resulting molecules. Structure-activity relationship (SAR) studies, which correlate changes in molecular structure with biological activity, are essential for optimizing the design of new therapeutic agents. By systematically modifying the substituents on the aromatic ring and the nature of the heterocyclic system, it is possible to fine-tune the biological profile of the derivatives.
For materials science applications, the design principles may focus on creating molecules with specific electronic or photophysical properties. The introduction of conjugated systems through annulation reactions or cross-coupling at the halogen positions can lead to the development of novel organic materials for applications in electronics and photonics. The rigid and planar nature of many fused heterocyclic systems derived from this scaffold can promote intermolecular π-π stacking, which is a key feature for charge transport in organic semiconductors.
The table below outlines some design principles for creating novel molecular architectures based on this compound.
| Design Goal | Strategy | Rationale |
| Bioactive Compounds | Synthesize a library of diverse heterocycles (isoxazoles, pyrazoles, pyrimidines) with varying substituents. | Explore a wide chemical space to identify compounds with desired biological activity through SAR studies. |
| Organic Electronics | Construct extended π-conjugated systems through annulation and cross-coupling reactions. | Enhance electronic communication and charge transport properties for applications in organic semiconductors and light-emitting diodes. |
| Fluorescent Probes | Introduce fluorophores and functional groups that can interact with specific analytes. | Develop sensors for the detection of ions, small molecules, or biological macromolecules. |
Advanced Spectroscopic and Crystallographic Characterization of 4 Chloro 2 Fluorobenzaldoxime and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Multi-dimensional NMR Techniques (e.g., 2D-NMR) for Structural Elucidation
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals, especially in complex molecules like substituted benzaldoximes where spectral overlap can occur. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) map out the bonding framework of the molecule.
COSY identifies protons that are coupled to each other, typically on adjacent carbon atoms, revealing ¹H-¹H connectivities. For 4-Chloro-2-fluorobenzaldoxime, this would help trace the correlations between the aromatic protons on the benzene (B151609) ring.
HSQC correlates directly bonded ¹H and ¹³C atoms. This allows for the direct assignment of a proton's signal to its attached carbon.
HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, the proton of the oxime group (-CH=NOH) would show a correlation to the C1 carbon of the aromatic ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound Note: This table is a hypothetical representation based on established chemical shift principles for substituted benzenes. Actual experimental values may vary.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Expected Key HMBC Correlations (from Proton) |
|---|---|---|---|
| C1 | - | ~125.0 | - |
| C2 (-F) | - | ~160.0 (d, ¹JCF ≈ 250 Hz) | - |
| C3 | ~7.30 (dd) | ~118.0 (d, ²JCF ≈ 20 Hz) | C1, C5 |
| C4 (-Cl) | - | ~135.0 | - |
| C5 | ~7.15 (dd) | ~128.0 (d, ⁴JCF ≈ 3 Hz) | C3, C1 |
| C6 | ~7.90 (t) | ~130.0 (d, ³JCF ≈ 8 Hz) | C2, C4, C=N |
| C=N | ~8.20 (s) | ~148.0 | C1, C6 |
| N-OH | ~11.5 (s, broad) | - | C=N |
Solid-State NMR for Polymorphic and Conformational Analysis
Solid-State NMR (ssNMR) provides structural information on solid materials, making it ideal for studying polymorphism (the ability of a compound to exist in multiple crystalline forms) and conformational analysis in the solid phase. Unlike solution NMR, ssNMR spectra are influenced by the fixed orientation of molecules in the crystal lattice. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples.
For this compound, ssNMR could differentiate between potential polymorphs by revealing distinct ¹³C chemical shifts for the same carbon atom in different crystal packing environments. Furthermore, it could provide insights into the conformation of the oxime group (-C=N-OH) relative to the aromatic ring, which might differ between the solid state and solution.
Advanced Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and can also be used to deduce structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Isotope Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places). This allows for the determination of the exact molecular formula of a compound from its molecular weight. The presence of chlorine in this compound makes its isotopic pattern particularly distinctive. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), which results in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak (M). HRMS can resolve these isotopic peaks and confirm the presence of chlorine.
Table 2: Theoretical HRMS Data for this compound (C₇H₅ClFNO)
| Ion Formula | Isotope | Calculated Exact Mass |
|---|---|---|
| [C₇H₅³⁵ClFNO]⁺ | M | 173.0044 |
| [C₇H₅³⁷ClFNO]⁺ | M+2 | 174.9995 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected, fragmented (e.g., through collision-induced dissociation), and the resulting fragment ions are then analyzed. hmdb.ca This process provides a fragmentation pattern that acts as a structural fingerprint of the molecule. chemspider.comnih.gov For this compound, the molecular ion ([C₇H₅ClFNO]⁺) would be selected and fragmented. The resulting spectrum would reveal characteristic losses of small neutral molecules or radicals, helping to confirm the structure.
A plausible fragmentation pathway could involve:
Loss of •OH: A common fragmentation for oximes, leading to an ion at m/z 156.
Loss of HCN: Subsequent fragmentation could involve the loss of hydrogen cyanide, a characteristic fragmentation of nitrogen-containing rings or chains.
Loss of Cl• or F•: Cleavage of the halogen-carbon bonds could also occur, leading to further fragment ions.
Single Crystal X-ray Diffraction Studies
A successful crystallographic analysis of this compound would provide:
Unambiguous confirmation of the molecular structure.
Precise bond lengths and angles for all atoms, including the C=N oxime bond and the C-F and C-Cl bonds.
The dihedral angle between the plane of the aromatic ring and the oxime functional group.
Details of intermolecular hydrogen bonding, likely involving the oxime's hydroxyl group (-OH), which could form dimers or extended networks in the crystal lattice.
Table 3: Representative Crystallographic Data for an Analogous Compound (4-Chlorobenzamidoxime) Note: This data is for a structurally related but different compound, 4-Chlorobenzamidoxime (C₇H₇ClN₂O), and is presented for illustrative purposes to show the type of information obtained from a single crystal X-ray diffraction study.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.839(1) |
| b (Å) | 22.215(4) |
| c (Å) | 6.101(1) |
| β (°) | 107.57(3) |
| Volume (ų) | 753.8(2) |
| Z (molecules per unit cell) | 4 |
Elucidation of Molecular Conformation and Stereochemistry
The molecular structure of this compound is defined by several key conformational and stereochemical features. The primary stereochemical element is the carbon-nitrogen double bond (C=N) of the oxime group, which gives rise to geometrical isomerism.
E/Z Isomerism: Due to the restricted rotation around the C=N bond, this compound can exist as two distinct geometric isomers: E (entgegen) and Z (zusammen). rsc.orgadichemistry.com In the context of aldoximes, these are also referred to as anti and syn isomers, respectively. The E-isomer has the hydroxyl group on the opposite side of the aldehydic hydrogen atom, while the Z-isomer has them on the same side. adichemistry.com The relative stability of these isomers is governed by steric and electronic interactions between the substituents. Computational and NMR techniques are typically employed to determine the predominant isomer in solution. rsc.orgnih.gov
Rotational Conformation: Further conformational complexity arises from the rotation around the single bond connecting the aromatic ring to the oxime carbon. The presence of an ortho-fluorine substituent introduces significant steric hindrance and potential intramolecular interactions (such as hydrogen bonding between the oxime -OH and the ortho-F) that influence the preferred dihedral angle. ias.ac.in Studies on ortho-substituted benzaldehydes and phenols indicate that such molecules often adopt a planar conformation to maximize conjugation, but steric clash can force the functional group out of the plane of the ring. rsc.orgacs.org The two likely planar conformers would be one where the C=N bond is syn-periplanar to the C-F bond and one where it is anti-periplanar. The interplay between steric repulsion and potential weak intramolecular hydrogen bonding would determine the lowest energy conformer.
Analysis of Crystal Packing and Intermolecular Interactions
The solid-state structure of this compound would be determined by a variety of intermolecular interactions, which dictate the crystal packing arrangement. Single-crystal X-ray diffraction is the definitive technique for this analysis.
Hydrogen Bonding: The most significant intermolecular force in the crystal lattice of an oxime is typically the strong O-H···N hydrogen bond. nih.gov This interaction is highly directional and often leads to the formation of centrosymmetric dimers, where two molecules are linked head-to-tail. This is a common and highly stable motif in the crystal structures of oximes. researchgate.net
Halogen-Mediated Interactions: The chlorine and fluorine substituents play a crucial role in directing the crystal packing through weaker, non-covalent interactions.
C-H···Halogen Bonds: Weak C-H···F and C-H···Cl hydrogen bonds are expected, where hydrogen atoms from the aromatic ring or the oxime group interact with the electronegative halogen atoms of neighboring molecules. rsc.orgacs.org
Halogen Bonds: The chlorine atom, with its electropositive σ-hole, could participate in halogen bonding (C-Cl···O or C-Cl···N), acting as an electrophilic species interacting with a nucleophilic atom on an adjacent molecule. nih.gov
π-π Stacking: The electron-rich aromatic rings can interact through π-π stacking, further stabilizing the crystal lattice. The presence of electron-withdrawing halogen substituents modifies the quadrupole moment of the aromatic ring, influencing the geometry (e.g., parallel-displaced or T-shaped) of these stacking interactions. nih.gov
A summary of the probable intermolecular interactions is presented below.
| Interaction Type | Donor | Acceptor | Typical Role in Crystal Packing |
|---|---|---|---|
| Strong Hydrogen Bond | O-H (oxime) | N (oxime of adjacent molecule) | Formation of primary structural motifs, typically dimers. |
| Weak Hydrogen Bond | C-H (aromatic) | F, Cl, O | Linking primary motifs into 2D sheets or 3D networks. |
| Halogen Bond | C-Cl | O, N | Directional interaction contributing to lattice architecture. |
| π-π Stacking | Aromatic Ring | Aromatic Ring | Stabilization through delocalized electron system interactions. |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides invaluable information about the functional groups present in this compound and the nature of its chemical bonds. The vibrational frequencies are sensitive to both molecular conformation and intermolecular interactions. nih.gov
The expected characteristic vibrational frequencies for this compound are tabulated below, based on data from analogous compounds. researchgate.netias.ac.ins-a-s.orgthieme-connect.de
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |
|---|---|---|
| O-H stretch | 3100 - 3400 (broad) | Broadening and shifting to lower frequency indicates strong intermolecular hydrogen bonding. |
| Aromatic C-H stretch | 3000 - 3100 | Characteristic of sp² C-H bonds. libretexts.org |
| Aldoxime C-H stretch | 2850 - 2950 | Typically weaker than aromatic C-H stretches. |
| C=N stretch | 1640 - 1680 | Key signature of the oxime group. Position can be sensitive to conjugation and substitution. thieme-connect.de |
| Aromatic C=C stretch | 1450 - 1600 | Multiple bands are expected, characteristic of the substituted benzene ring. |
| C-F stretch | 1100 - 1300 | Strong absorption in the IR spectrum. |
| N-O stretch | 930 - 960 | A characteristic vibration for the oxime functionality. researchgate.net |
| C-Cl stretch | 700 - 800 | Typically a strong band in the lower frequency region. |
| Aromatic C-H out-of-plane bend | 800 - 900 | Pattern is diagnostic of the substitution pattern on the benzene ring. |
Microwave Spectroscopy for Rotational Constant and Conformational Energy Determination
Microwave spectroscopy is a high-resolution technique capable of providing precise information on the molecular geometry of a substance in the gas phase. By measuring the frequencies of rotational transitions, one can determine the principal moments of inertia and, consequently, the rotational constants (A, B, and C) of the molecule. uva.es
For this compound, this technique would be instrumental in:
Distinguishing Isomers: The E and Z isomers, having different atomic arrangements, would possess distinct moments of inertia and therefore unique sets of rotational constants. iupac.org
Identifying Conformers: Similarly, different rotational conformers (rotamers) arising from rotation about the C-C single bond would also yield separate microwave spectra.
Determining Relative Energies: By measuring the relative intensities of the signals corresponding to different conformers, their population distribution in the gas phase can be determined, allowing for the calculation of their relative conformational energies. researchgate.net
While experimental data for the target molecule is unavailable, the table below illustrates the type of data that would be obtained and used for structural elucidation.
| Parameter | Hypothetical Value for E-Isomer (MHz) | Hypothetical Value for Z-Isomer (MHz) | Information Gained |
|---|---|---|---|
| Rotational Constant A | ~2500 | ~2600 | Precise molecular structure determination by fitting to calculated values for different optimized geometries. |
| Rotational Constant B | ~800 | ~820 | |
| Rotational Constant C | ~600 | ~615 | |
| Relative Intensity | Higher | Lower | Indicates the E-isomer is the lower energy, more stable conformer in the gas phase. |
Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure Insights
Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, probes the electronic transitions within a molecule, providing insights into its electronic structure and conjugation.
UV-Vis Absorption: The chromophore in this compound is the substituted benzoyl system conjugated with the oxime group. The UV-Vis spectrum is expected to be dominated by intense π → π* transitions associated with the aromatic ring, which are typically observed in the 250-300 nm range for similar substituted benzaldehydes. acs.orgresearchgate.net The weaker n → π* transition, associated with the non-bonding electrons on the oxygen and nitrogen atoms of the oxime, would likely appear at longer wavelengths ( >300 nm) but with much lower intensity. aip.org The halogen and hydroxyl substituents act as auxochromes, modifying the energy of the molecular orbitals and typically causing a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzaldehyde (B42025). uobabylon.edu.iq
Fluorescence: Upon absorption of UV light, the molecule may relax by emitting a photon (fluorescence). The fluorescence spectrum is typically a mirror image of the absorption band corresponding to the lowest energy transition. However, for many aromatic carbonyl compounds and their derivatives, intersystem crossing from the excited singlet state (S₁) to a triplet state (T₁) can be very efficient. acs.org This process competes with fluorescence, often resulting in weak or no fluorescence emission. The study of fluorescence quantum yields and lifetimes would provide information on the dynamics of the excited state.
The expected electronic transitions are summarized in the following table.
| Transition Type | Expected λmax Range (nm) | Expected Molar Absorptivity (εmax, L·mol⁻¹·cm⁻¹) | Description |
|---|---|---|---|
| π → π | 250 - 300 | > 10,000 | Strong transition associated with the conjugated aromatic system. |
| n → π | > 300 | < 1,000 | Weak, often symmetry-forbidden transition involving non-bonding electrons of the oxime group. |
Computational and Theoretical Chemistry Studies on 4 Chloro 2 Fluorobenzaldoxime
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of compounds like 4-chloro-2-fluorobenzaldoxime from first principles. DFT methods are widely used to predict the geometric and electronic structure of molecules, offering a balance between computational cost and accuracy. researchgate.net For substituted benzaldoximes, calculations are typically performed using basis sets like 6-311G(d,p) to ensure reliable results. researchgate.nettsijournals.com
Electronic Structure and Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity. youtube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity.
For this compound, a DFT calculation would reveal the spatial distribution and energy levels of these orbitals. The electron-withdrawing nature of the chlorine and fluorine atoms is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzaldoxime (B1666162). This effect influences the molecule's reactivity and its interactions with other chemical species. rsc.org Analysis of the molecular electrostatic potential (MEP) map would further identify the electron-rich (negative potential, likely around the oxime oxygen and nitrogen) and electron-poor (positive potential) regions of the molecule, providing insights into sites susceptible to nucleophilic and electrophilic attack.
Prediction of Spectroscopic Parameters and Chemical Shifts
DFT calculations are routinely used to predict various spectroscopic properties with high accuracy. For this compound, these calculations can predict:
Vibrational Frequencies: Theoretical FT-IR and Raman spectra can be computed. The calculated frequencies, after appropriate scaling, typically show excellent agreement with experimental data, aiding in the assignment of vibrational modes to specific functional groups within the molecule. researchgate.net
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is a standard approach for predicting ¹H and ¹³C NMR chemical shifts. researchgate.net Such calculations for related molecules have demonstrated strong correlations with experimental values, which is invaluable for confirming molecular structure and assigning complex spectra. researchgate.netprensipjournals.com
Acidity and Basicity Predictions of the Aldoxime Moiety
The acidity of the aldoxime group (-C=N-OH) is a critical parameter influencing its chemical behavior. Computational methods can predict the acid dissociation constant (pKa) through two main approaches: direct calculation of free energy changes in solution or through Quantitative Structure-Property Relationship (QSPR) models. mdpi.comnih.gov
Studies on substituted benzaldoximes have successfully used multiple linear regression analysis to correlate experimental pKa values with various quantum chemical descriptors. researchgate.nettsijournals.comkoreascience.kr These descriptors, calculated via methods like Hartree-Fock or DFT, quantify the electronic and structural properties of the molecule. researchgate.nettsijournals.com The pKa of the oxime's hydroxyl group is sensitive to the electronic effects of substituents on the benzene (B151609) ring; electron-withdrawing groups like chlorine and fluorine are expected to increase the acidity (lower the pKa) by stabilizing the resulting conjugate base. koreascience.kr
Below is a table of quantum chemical descriptors commonly used in such predictive models.
| Descriptor Category | Examples of Descriptors |
| Atomic/Structural | Mulliken charges on O, H, N, and C atoms; O-H bond length; Bond angles (e.g., C₆-C₁-C₇) researchgate.nettsijournals.com |
| Molecular/Electronic | Total Energy (TE); Dipole Moment (DM); Hardness (η); Chemical Potential (μ) researchgate.nettsijournals.com |
| Orbital Energies | Energy of HOMO (EHOMO); Energy of LUMO (ELUMO) researchgate.nettsijournals.com |
| Reactivity Indices | Electrophilicity Index (W) researchgate.nettsijournals.com |
Molecular Dynamics Simulations and Conformational Analysis
While static quantum chemical calculations provide information about molecules at their energy minimum, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.goveurekaselect.com MD simulations model the movements of atoms and can be used to explore the conformational landscape, flexibility, and interactions of a molecule with its environment, such as a solvent. mdpi.comnih.gov
Tautomerism and E/Z Isomerism Energetics of the Aldoxime
Aldoximes like this compound can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the C=N double bond. tsijournals.com These isomers, also known as syn and anti, can have significantly different physical and chemical properties.
Quantum chemical calculations can be employed to determine the relative stability of these isomers by calculating their ground-state energies. researchgate.netrsc.org The energy barrier for the interconversion between the (E) and (Z) forms can also be calculated by locating the transition state structure. For similar chlorohydrazones, the energy barrier for isomerization is high, suggesting that the isomers are stable at room temperature. unimi.it Computational studies on new alkyl-oxime derivatives have also successfully used DFT to interpret the geometric organization of substituents in E/Z isomers, with results that align with experimental spectroscopic data. uv.mx
Solvent Effects on Molecular Conformation and Reactivity
The solvent environment can significantly influence the conformation, stability, and reactivity of a molecule. rsc.org Computational studies can model these effects using either explicit solvent models, where individual solvent molecules are included in the simulation, or implicit solvent models, where the solvent is treated as a continuous medium (e.g., the Polarizable Continuum Model - PCM). rsc.orgnih.govub.edu
For this compound, simulations could predict how its conformational preferences and the relative energies of its E/Z isomers change in solvents of varying polarity. For example, polar solvents might stabilize a more polar conformer through dipole-dipole interactions or hydrogen bonding. ub.edu DFT studies on the reactions of substituted benzaldehydes have incorporated water molecules into the calculations to investigate how solvation affects reaction mechanisms and energy barriers, demonstrating the critical role of the solvent in chemical processes. nih.gov
Reaction Pathway and Transition State Analysis
Energy Profiles and Rate-Determining Steps of Transformations
Similarly, the energy profiles and rate-determining steps for transformations involving this compound have not been computationally investigated. A thorough computational analysis would provide valuable data on the activation energies required for different reaction steps, thereby identifying the slowest, or rate-determining, step. This information is crucial for understanding and optimizing reaction conditions. Without dedicated computational studies, this vital kinetic and thermodynamic information for this compound is not available.
Predictive Modeling for Structure-Reactivity Relationships (QSPR)
Quantitative Structure-Property Relationship (QSPR) modeling is a powerful tool for predicting the physical, chemical, and biological properties of compounds based on their molecular structure. However, no QSPR models have been specifically developed or reported for this compound. The development of such models would require a dataset of related compounds with experimentally determined properties, which could then be used to correlate structural descriptors with reactivity or other characteristics. The lack of such models means that the prediction of its properties based on its structure is not currently possible through this computational approach.
Specialized Applications of 4 Chloro 2 Fluorobenzaldoxime in Advanced Chemical Synthesis and Materials Science
Role as a Key Intermediate in the Synthesis of Agrochemicals
The structural framework of 4-chloro-2-fluorobenzaldoxime is present in or synthetically related to several important agrochemical compounds. Its precursors, such as 4-chloro-2-fluoronitrobenzene (B1582716) and 4-chloro-2-fluorobenzaldehyde (B1630973), are crucial building blocks in the production of modern crop protection agents. chemimpex.comchemimpex.com The presence of both chlorine and fluorine atoms can influence the biological activity, soil persistence, and metabolic stability of the final agrochemical product. nbinno.com
Precursor for Herbicide and Fungicide Derivatives
This compound, and more commonly its synthetic precursors, are integral to the manufacturing of a range of pesticides. For instance, the related compound 4-chloro-2-fluoronitrobenzene is a documented intermediate in the synthesis of certain herbicides. chemimpex.com The conversion of such nitro compounds to anilines, followed by further transformations, is a common pathway in agrochemical production. The aldehyde precursor, 4-chloro-2-fluorobenzaldehyde, is also a key starting material for various pesticides and herbicides, highlighting the importance of this chemical family in developing effective crop protection solutions. chemimpex.comnbinno.com While direct, large-scale use of this compound is not extensively documented, its role is established via its direct synthetic relationship with these key aldehyde and nitro-aromatic precursors.
| Precursor Compound | Agrochemical Class |
| 4-Chloro-2-fluoronitrobenzene | Herbicides |
| 4-Chloro-2-fluorobenzaldehyde | Pesticides, Herbicides |
| 4-Chlorobenzaldehyde (B46862) (related compound) | Fungicides (e.g., Tebuconazole), Plant Growth Regulators (e.g., Uniconazole) nbinno.com |
Synthetic Methodologies for Related Active Pharmaceutical Ingredients Precursors (Focus on synthetic chemistry, not efficacy)
The aldehyde precursor to this compound, 4-chloro-2-fluorobenzaldehyde, serves as a valuable intermediate in the synthesis of precursors for active pharmaceutical ingredients (APIs). chemimpex.com A notable application is in the preparation of inhibitors for Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). guidechem.com PCSK9 is a protein that plays a critical role in regulating cholesterol levels. nih.govnih.gov
The synthesis of these API precursors involves specific chemical transformations. For example, 4-chloro-2-fluorobenzoic acid can be reduced to (4-chloro-2-fluorophenyl)methanol, which is then oxidized to yield 4-chloro-2-fluorobenzaldehyde. guidechem.com This aldehyde is the direct starting material for producing this compound through a condensation reaction with hydroxylamine (B1172632).
Table of Synthetic Steps for 4-Chloro-2-fluorobenzaldehyde as an API Precursor
| Step | Starting Material | Reagent(s) | Product |
|---|---|---|---|
| 1. Reduction | 4-Chloro-2-fluorobenzoic acid | LiAlH₄ (Lithium aluminium hydride) in THF | (4-Chloro-2-fluorophenyl)methanol guidechem.com |
| 2. Oxidation | (4-Chloro-2-fluorophenyl)methanol | MnO₂ (Manganese dioxide) in MeCN | 4-Chloro-2-fluorobenzaldehyde guidechem.com |
Utilization in the Development of Novel Organic Materials
The reactivity of the oxime group and the substituted aromatic ring in this compound offers potential for its use in creating novel organic materials.
Monomers for Polymer Synthesis
Oxime-containing molecules are gaining attention in polymer science for creating dynamic and functional materials. The hydroxyl group of the oxime can undergo etherification, and the C=N bond can participate in various reactions, making compounds like this compound potential monomers. Research has demonstrated the synthesis of poly(oxime-ether)s and poly(oxime-ester)s, which can form networks with unique properties, such as vitrimers that are reprocessable and recyclable. acs.orgacs.orgescholarship.org For example, biobased dioximes have been used to create poly(oxime-urethane)s with intrinsic antimicrobial properties. acs.org Although the specific incorporation of this compound into polymers is not widely reported, its chemical structure fits the profile of a monomer suitable for producing specialty polymers where thermal stability and chemical resistance are desired. chemimpex.com
Components in Functional Dyes or Pigments
Aromatic amines are foundational components in the synthesis of azo dyes, a large and commercially important class of colorants. nih.govncert.nic.in The synthesis pathway involves the diazotization of an aromatic amine and its subsequent coupling with another aromatic compound. This compound can be chemically reduced to form the corresponding aromatic amine, 4-chloro-2-fluoro-benzylamine. This amine, possessing the key chloro and fluoro substituents, could then serve as a precursor in the synthesis of specialized azo dyes. The anaerobic reduction of the azo linkage (-N=N-) is a key process in the metabolism and degradation of these dyes. nih.govwur.nl While direct use is not extensively documented, the transformation of the oxime to an amine provides a clear synthetic route for its potential application as a building block in the dye industry.
Contribution to Catalyst or Ligand Design
The field of organometallic chemistry and catalysis heavily relies on the design of ligands that can coordinate with metal centers to modulate their reactivity and selectivity. researchgate.netx-mol.net Oximes, including benzaldoxime (B1666162) derivatives, are effective ligands because they possess both nitrogen and oxygen atoms with lone pairs of electrons capable of chelating to metal ions. acs.org
The coordination of this compound to a transition metal would be influenced by the electronic properties of the halogen substituents on the aromatic ring. These substituents can alter the electron density at the oxime's coordination sites, thereby fine-tuning the stability and catalytic activity of the resulting metal complex. Metal complexes involving benzimidazole (B57391) derivatives, which share structural similarities, have been shown to be effective catalysts in fundamental organic reactions like C-C coupling. nih.govnih.gov Similarly, metal complexes of oximes are an area of active research for creating novel catalysts. researchgate.net The use of aniline (B41778) derivatives as catalysts for oxime ligation reactions further underscores the importance of this class of compounds in catalysis. nih.govnih.govacs.org Therefore, this compound represents a promising candidate for the design of new ligands for homogeneous catalysis.
Precursor for Metal Ligands in Organometallic Chemistry
The oxime group (=N-OH) is a well-established coordinating moiety in inorganic chemistry, capable of binding to a wide range of transition metals. The nitrogen atom, with its lone pair of electrons, and the oxygen atom can act as a bidentate chelating ligand, or the nitrogen alone can function as a monodentate ligand. In the case of this compound, the oxime group can coordinate with various metal centers to form stable complexes.
The presence of the electron-withdrawing chloro and fluoro substituents on the benzene (B151609) ring can influence the electronic properties of the resulting metal complexes. These halogens can affect the electron density on the metal center, which in turn can modulate the catalytic activity of the complex. For instance, in reactions such as cross-coupling, the electronic nature of the ligands plays a crucial role in the efficiency of the catalytic cycle.
While specific studies on this compound as a ligand are not extensively documented, the broader class of oxime ligands has been shown to form stable complexes with various transition metals. ub.edu The coordination versatility of oximes allows for the synthesis of mono- and polynuclear metal complexes. ub.edu The potential for this compound to act as a "building block" ligand is significant, where it could be used to construct more complex, bridged multinuclear metal assemblies. ub.edu
Table 1: Potential Coordination Modes of this compound with Transition Metals
| Coordination Mode | Metal Center Example | Potential Application |
| Monodentate (N-coordination) | Palladium(II) | Cross-coupling catalysis |
| Bidentate (N,O-chelation) | Copper(II) | Oxidation catalysis |
| Bridging (in polynuclear complexes) | Lanthanides | Luminescent materials |
The synthesis of such complexes would typically involve the reaction of this compound with a suitable metal salt in an appropriate solvent. The resulting complexes could then be characterized by techniques such as X-ray crystallography, and their catalytic or material properties investigated.
Application in Organocatalysis
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in modern synthesis. While the direct application of this compound as an organocatalyst is not widely reported, the inherent reactivity of the oxime functional group suggests several potential roles.
The N-O bond in oximes is susceptible to cleavage under certain conditions, which can lead to the formation of reactive intermediates such as iminyl radicals. nsf.gov This reactivity can be harnessed in radical-mediated transformations. Furthermore, the oxime can act as a precursor to other functional groups that are active in organocatalysis. For example, the reduction of an oxime can yield an amine, a common functional group in many organocatalysts.
The Beckmann rearrangement, a classic reaction of oximes, converts them into amides. researchgate.net While typically acid-catalyzed, organocatalytic versions of this rearrangement have been developed. This compound could potentially undergo a catalyzed Beckmann rearrangement to yield 4-chloro-2-fluorobenzamide, a valuable synthetic intermediate.
Moreover, the oxime functionality can participate in cycloaddition reactions. For instance, the aza-Paternò-Büchi reaction of oximes can be used to synthesize polycyclic azetidine (B1206935) products. nsf.gov The specific electronic nature of this compound, influenced by its halogen substituents, could offer unique reactivity or selectivity in such transformations.
Niche Applications in Fine Chemical Manufacturing
Specialty Chemicals and Building Blocks for Complex Molecules
This compound serves as a valuable starting material for the synthesis of a variety of specialty chemicals and complex molecular architectures. The presence of multiple reactive sites—the oxime group and the halogenated aromatic ring—allows for a range of chemical transformations.
One of the primary applications of aldoximes is their conversion into nitriles through dehydration. In the case of this compound, dehydration would yield 4-chloro-2-fluorobenzonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This transformation can be achieved using various reagents, including thionyl chloride or acetic anhydride. A study on the conversion of 4-chlorobenzaldehyde oxime to 4-chlorobenzonitrile (B146240) highlighted the efficiency of different solvents in this process. researchgate.net
As mentioned earlier, the Beckmann rearrangement of this compound would produce 4-chloro-2-fluorobenzamide. Amides are fundamental functional groups in a vast array of biologically active molecules and polymers.
Furthermore, the aromatic ring of this compound is amenable to nucleophilic aromatic substitution, although the presence of the fluorine atom ortho to the oxime might influence the regioselectivity of such reactions. The chlorine atom at the para position can be displaced by various nucleophiles, allowing for the introduction of new functional groups and the construction of more complex molecules.
The synthesis of a related compound, 4-chloro-3-fluorobenzaldoxime, has been reported in the context of developing inhibitors for biological targets, underscoring the utility of such halogenated benzaldoximes as building blocks in medicinal chemistry. chemicalbook.com
Table 2: Potential Synthetic Transformations of this compound
| Reaction Type | Reagent/Catalyst | Product | Significance of Product |
| Dehydration | Thionyl Chloride | 4-Chloro-2-fluorobenzonitrile | Intermediate for pharmaceuticals and agrochemicals |
| Beckmann Rearrangement | Acid Catalyst | 4-Chloro-2-fluorobenzamide | Building block for bioactive molecules and polymers |
| Nucleophilic Aromatic Substitution | Various Nucleophiles | Substituted 2-fluorobenzaldoximes | Access to diverse functionalized aromatic compounds |
| Reduction | e.g., H₂, Pd/C | (4-Chloro-2-fluorophenyl)methanamine | Intermediate for synthesis of amines |
Emerging Research Directions and Unaddressed Challenges Pertaining to 4 Chloro 2 Fluorobenzaldoxime
Development of Novel and Sustainable Synthetic Pathways
The classical synthesis of oximes involves the condensation of an aldehyde or ketone with hydroxylamine (B1172632), often using a base like pyridine (B92270) in an alcohol solvent. nih.govnih.gov For 4-Chloro-2-fluorobenzaldoxime, this would involve reacting 4-Chloro-2-fluorobenzaldehyde (B1630973) with hydroxylamine hydrochloride. While effective, this method presents drawbacks such as long reaction times and the use of potentially toxic solvents and reagents. nih.govijprajournal.com Research is now focused on developing more sustainable alternatives.
Key Sustainable Approaches:
Ammoximation: A greener industrial method where a ketone or aldehyde reacts directly with ammonia (B1221849) and hydrogen peroxide, often catalyzed by titanium silicate-1 (TS-1). acs.orgnih.gov This route offers a shorter process with high nitrogen atom utilization and avoids toxic reagents. acs.org
Electrochemical Synthesis: A novel one-pot strategy involves the electrochemical reduction of nitrates (NO₃⁻) in the presence of the corresponding aldehyde. acs.org This method uses waste pollutants as a nitrogen source and operates under ambient conditions, representing a significant step towards sustainable production. acs.orgresearchgate.net
Mechanochemistry: Solvent-free "grindstone" chemistry, where the solid reactants are ground together, often with a non-hazardous catalyst like Bi₂O₃ or in the presence of a solid base, offers a rapid and environmentally clean route to oximes with excellent yields. nih.gov This technique minimizes waste and eliminates the need for organic solvents. nih.gov
Aqueous and Natural Catalysis: Utilizing water as a benign solvent or employing natural acid catalysts derived from sources like fruit juice presents a simple, cost-effective, and environmentally friendly alternative to traditional methods. ijprajournal.com
| Pathway | Description | Advantages | Challenges |
|---|---|---|---|
| Classical Condensation | Reaction of aldehyde with hydroxylamine hydrochloride in an organic solvent with a base. nih.govnih.gov | Well-established and versatile. | Often requires toxic solvents/reagents (e.g., pyridine), long reaction times, and generates waste. nih.gov |
| Electrosynthesis | One-pot reaction of aldehyde with a nitrate source (e.g., NO₃⁻) in an electrochemical cell. | Uses waste nitrates, ambient conditions, avoids hazardous reagents. acs.orgresearchgate.net | Requires specialized equipment, catalyst stability, and control of pH to prevent product degradation. |
| Mechanochemistry | Solvent-free grinding of solid aldehyde, hydroxylamine source, and a solid base/catalyst. | Rapid, high-yielding, eliminates organic solvents, minimal waste. nih.gov | Scalability for large industrial production can be a challenge. |
| Ammoximation | Catalytic reaction of aldehyde with ammonia and hydrogen peroxide. acs.org | High atom economy, environmentally friendly by-products (water). acs.org | Requires specific catalysts (e.g., TS-1) and control over reaction conditions. nih.gov |
Exploration of Unconventional Reactivity Patterns and Uncatalyzed Transformations
Beyond synthesis, research is exploring novel ways to transform oximes, moving beyond their traditional use as protecting groups or precursors for Beckmann rearrangements. nih.gov These new methods unlock unique chemical space for derivatization.
Photocatalysis: Visible-light-mediated energy transfer catalysis provides a mild and general method for the E/Z isomerization of aryl oximes. nih.govnih.govacs.org Accessing the thermodynamically less stable Z-isomer enables novel reactivity, such as "non-classical" Beckmann rearrangements where alkyl groups migrate preferentially over aryl groups, reversing traditional regioselectivity. nih.govorganic-chemistry.orgthieme-connect.com This approach also allows for chemodivergent cyclizations of alkenyl oximes to selectively form either nitrones or cyclic oxime ethers. nih.govacs.org
Electrochemistry: The electrochemical properties of oximes allow for transformations under mild conditions. Cathodic reduction in aqueous solutions is a four-electron process that can cleave the N-O bond, leading to the formation of imines as intermediates, which can be further reduced to amines. nih.govresearchgate.net The process is highly pH-dependent and can be influenced by adsorption effects on the electrode surface. nih.gov Anodic oxidation offers a route to regenerate the parent carbonyl compound or, in some cases, form other products like 1,2,4-oxadiazoles. researchgate.net
Integration into Flow Chemistry and Continuous Manufacturing Processes
The transition from batch to continuous flow manufacturing offers significant advantages in safety, efficiency, and scalability for the production of this compound. Flow chemistry's high surface-area-to-volume ratio allows for superior control over reaction temperature and mixing, leading to faster, safer reactions and higher yields. syrris.comnih.gov
A hypothetical continuous process for synthesizing this compound would involve pumping streams of 4-Chloro-2-fluorobenzaldehyde and hydroxylamine through a T-mixer and into a heated or cooled coiled reactor. A back-pressure regulator would allow the system to operate at elevated temperatures and pressures safely, accelerating the reaction. nih.gov This setup is particularly advantageous for handling potentially hazardous reagents or exothermic reactions. nih.gov Recent studies have demonstrated the use of flow chemistry for various oxime transformations, including high-temperature cycloadditions and photochemical oximation of alkanes, showcasing the robustness of this technology. researchgate.netdurham.ac.uk The process intensification can lead to the production of significant quantities of material in a much smaller footprint than traditional batch reactors. researchgate.netresearchgate.net
Advanced In Silico Screening and Predictive Modeling for Derivatization
Computational chemistry provides powerful tools to accelerate the discovery of novel derivatives of this compound with desired biological activities. In silico screening allows researchers to design and evaluate vast virtual libraries of compounds before committing to costly and time-consuming laboratory synthesis.
The process typically involves:
Target Identification: Defining a biological target (e.g., an enzyme or receptor) implicated in a disease.
Virtual Library Generation: Creating a library of virtual molecules by computationally modifying the this compound scaffold with different functional groups.
Molecular Docking: Simulating the interaction between each virtual derivative and the biological target to predict binding affinity and mode. This helps identify compounds most likely to be active.
ADME/T Prediction: Calculating pharmacokinetic properties such as Absorption, Distribution, Metabolism, and Excretion (ADME), as well as potential toxicity (T). This step filters out candidates with poor drug-like properties.
Prioritization: Ranking the virtual compounds based on their predicted activity and favorable ADME/T profiles to select a small, focused set of high-potential candidates for actual synthesis and biological testing.
This multi-level theoretical approach provides crucial data that can guide experimental studies and streamline the drug discovery process.
Process Analytical Technologies (PAT) for Real-time Monitoring of Synthesis
Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. sailife.com Implementing PAT tools for the synthesis of this compound can ensure process robustness, consistency, and final product quality. mdpi.com
In-situ spectroscopic tools can provide real-time data on the reaction's progress without the need for offline sampling. americanpharmaceuticalreview.com For the crystallization of the final product, PAT tools are invaluable for controlling particle properties. europeanpharmaceuticalreview.com
Reaction Monitoring: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) or Raman spectroscopy can monitor the concentration of the 4-Chloro-2-fluorobenzaldehyde reactant and the this compound product in real-time, ensuring the reaction goes to completion and identifying any potential side-reactions. mt.comamericanpharmaceuticalreview.com
Crystallization Control: Focused Beam Reflectance Measurement (FBRM) tracks particle size and count, while Particle Vision and Measurement (PVM) provides real-time images of crystals. sailife.comtapi.com These tools allow for precise control over the crystallization process to target a specific crystal size distribution and morphology, which impacts downstream processes like filtration and drying. sailife.com Raman spectroscopy can also be used to monitor for polymorphic transformations during crystallization. americanpharmaceuticalreview.comtapi.com
| PAT Tool | Process Step | Parameter Monitored (Critical Quality/Process Attribute) | Benefit |
|---|---|---|---|
| ATR-FTIR / Raman Spectroscopy | Reaction (Oximation) | Reagent/Product Concentration, Reaction Kinetics, Impurity Formation. mt.com | Real-time understanding of reaction endpoint and mechanism, ensuring complete conversion. |
| Focused Beam Reflectance Measurement (FBRM) | Crystallization | Particle Size Distribution, Nucleation Point, Crystal Growth Rate. americanpharmaceuticalreview.com | Ensures consistent particle size, improving filtration and handling properties. |
| Particle Vision and Measurement (PVM) | Crystallization | Crystal Morphology, Detection of Oiling Out or Agglomeration. mdpi.com | Visual confirmation of crystal habit and process deviations, aiding in troubleshooting. sailife.com |
| UV-Vis Spectroscopy | Reaction / Crystallization | Solute Concentration, Supersaturation Level. americanpharmaceuticalreview.com | Precise control over the driving force of crystallization for better process control. europeanpharmaceuticalreview.com |
Environmental and Green Chemistry Considerations in its Production (Focus on process, not compound's inherent toxicity)
Applying the principles of green chemistry is crucial for the sustainable manufacturing of this compound. The focus is on minimizing the environmental footprint of the synthetic process itself. ctfassets.net
Key Green Chemistry Metrics:
Process Mass Intensity (PMI): This metric is the ratio of the total mass of materials (raw materials, solvents, reagents, process water) used to the mass of the final product. mdpi.com The pharmaceutical industry often has high PMI values, and a key goal is to reduce this by minimizing solvent use and improving efficiency. syrris.comctfassets.net
E-Factor (Environmental Factor): Measures the mass ratio of waste generated to the desired product. syrris.com A lower E-factor signifies a greener process.
To improve the greenness of the this compound synthesis, several strategies can be employed:
Solvent Selection: Replacing hazardous solvents with more benign alternatives is paramount. york.ac.uk Guides like the CHEM21 Solvent Selection Guide help chemists choose solvents with better safety, health, and environmental profiles. acsgcipr.org For instance, replacing traditional chlorinated solvents or polar aprotic solvents with alcohols, esters, or even water can significantly reduce the process's environmental impact. ijprajournal.comyork.ac.uk
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Ammoximation, for example, has a higher atom economy than classical methods that use hydroxylamine hydrochloride and a base.
Energy Efficiency: Utilizing methods that operate at ambient temperature and pressure, such as mechanochemistry or certain electrochemical pathways, reduces energy consumption. nih.govorganic-chemistry.org Flow chemistry can also improve energy efficiency through superior heat transfer. syrris.com
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-Chloro-2-fluorobenzaldehyde |
| Hydroxylamine |
| Hydroxylamine hydrochloride |
| Pyridine |
| Ammonia |
| Hydrogen peroxide |
| Titanium silicate-1 (TS-1) |
| Bismuth(III) oxide (Bi₂O₃) |
Q & A
Q. How can researchers validate computational models for halogenated benzaldoximes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
